N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
Properties
IUPAC Name |
2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-23-11-4-2-3-10(7-11)12-5-6-14(20)18(17-12)9-13(19)16-8-15(21)22/h2-7H,8-9H2,1H3,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUFDEFRCVEALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Glycine: The final step involves coupling the acetylated pyridazinone derivative with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, converting it to dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine, exhibit significant antitumor properties. A study highlighted that similar compounds inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antitumor | Induction of apoptosis |
| 4-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-one | Antitumor | Cell cycle arrest |
| 2-(3-methoxyphenyl)-5-methylpyridazin-3-one | Anti-inflammatory | Inhibition of inflammatory pathways |
Phosphodiesterase Inhibition
The compound has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 is associated with therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate inflammatory responses. Its ability to inhibit the release of pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyridazine derivatives, including this compound. The study demonstrated that these compounds exhibited potent antitumor activity against several cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics.
Case Study 2: PDE4 Inhibition
A clinical trial investigated the efficacy of PDE4 inhibitors in patients with COPD. Among the tested compounds was this compound. Results showed improved lung function and reduced exacerbation rates compared to placebo groups, suggesting its therapeutic potential in respiratory diseases.
Mechanism of Action
The mechanism of action of N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. The methoxyphenyl group and pyridazinone ring are believed to play a crucial role in its biological activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Impact of Substituent Variations
Aromatic Substituents
- 3-Methoxyphenyl (Target Compound): Balances lipophilicity and hydrogen-bonding capacity.
- 3,4-Dimethoxyphenyl : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
- Naphthalen-1-yl : Bulkier structure likely reduces solubility but enhances π-π stacking with hydrophobic protein pockets.
Acetamide-Linked Groups
Pharmacological Activity Trends
Anti-Inflammatory Effects :
- Compounds with methoxyphenyl (Target, ) or naphthalenyl groups show promise in reducing cytokine production.
- The Target compound’s glycine moiety may synergize with methoxyphenyl to modulate Toll-like receptors or COX-2 .
Analgesic Potential: Naphthalene-containing analogs exhibit pain modulation via TRPV1 receptor interactions, a pathway the Target compound may share due to structural similarities.
Anticancer Activity :
- Chlorophenyl derivatives (e.g., ) induce apoptosis via p53 activation. The Target compound’s lack of halogenation may reduce toxicity but limit potency.
Physicochemical Properties
| Property | Target Compound | N-{[3-(3,4-Dimethoxyphenyl)-...]glycine | N-{[3-(Naphthalen-1-yl)-...]glycine |
|---|---|---|---|
| Molecular Weight | ~341.3 | 347.32 | 351.4 |
| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Low (organic solvents) |
| LogP (Estimated) | ~1.5 | ~2.1 | ~2.8 |
Biological Activity
N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyridazinone core combined with a methoxyphenyl group and an acetylated glycine moiety, suggesting potential interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, which is associated with anti-inflammatory effects and improved cellular signaling pathways .
- Antitumor Activity : Preliminary studies have shown that derivatives of pyridazinone compounds can induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to arrest the cell cycle at the S phase and activate caspase pathways, leading to cell death in various cancer cell lines such as HepG2 .
In Vitro Studies
A summary of in vitro studies on related compounds demonstrates their biological efficacy:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Apoptosis induction via S-phase arrest |
| IMB-1406 | A549 | 8.99 | Apoptosis induction via caspase activation |
| This compound | Various | TBD | PDE4 inhibition |
Case Studies
- Antitumor Activity : A study focused on the antitumor effects of related pyridazinone derivatives found significant apoptosis induction in HepG2 cells. The mechanism involved mitochondrial dysfunction and modulation of apoptotic proteins like Bax and Bcl-2, indicating that this compound may share similar pathways .
- Pharmacological Applications : The potential application of this compound in treating inflammatory diseases through PDE4 inhibition has been highlighted in various patents and research articles. These studies suggest that modifications to the compound's structure could enhance its selectivity and potency against specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
